6-Ethoxy-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridine
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Overview
Description
6-Ethoxy-3,4-dimethylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals. The unique structure of 6-Ethoxy-3,4-dimethylisoxazolo[5,4-b]pyridine makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-3,4-dimethylisoxazolo[5,4-b]pyridine typically involves multi-component reactions (MCRs) that are efficient and environmentally friendly. One common method includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, benzyl amine, aromatic aldehydes, and 5-amino-3-methylisoxazole in the presence of a catalytic amount of p-toluenesulfonic acid or iodine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as atom economy and minimization of waste, are often applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxy-3,4-dimethylisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-Ethoxy-3,4-dimethylisoxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3,4-dimethylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
- 3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid
- 1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
Comparison: 6-Ethoxy-3,4-dimethylisoxazolo[5,4-b]pyridine is unique due to its ethoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
CAS No. |
89247-02-9 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-ethoxy-3,4-dimethyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C10H12N2O2/c1-4-13-8-5-6(2)9-7(3)12-14-10(9)11-8/h5H,4H2,1-3H3 |
InChI Key |
PBEXFGRKAOMYGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(C(=C1)C)C(=NO2)C |
Origin of Product |
United States |
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